A Technical Guide to the Physical and Chemical Properties of 4-(4-bromophenoxy)phenol
A Technical Guide to the Physical and Chemical Properties of 4-(4-bromophenoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical properties of 4-(4-bromophenoxy)phenol, a key intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1] The information is presented to support research and development activities, with detailed experimental protocols and data summaries.
Core Physical and Chemical Properties
4-(4-bromophenoxy)phenol is a diaryl ether derivative. Its structure, featuring a brominated phenyl ring linked to a phenolic ring via an ether bond, imparts specific reactivity and physical characteristics valuable in organic synthesis.[2]
Quantitative Data Summary
The key physical and chemical properties of 4-(4-bromophenoxy)phenol are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉BrO₂ | [1][3][4] |
| Molecular Weight | 265.10 g/mol | [4][5] |
| CAS Number | 13320-48-4 | [1][3][4] |
| Melting Point | 73-78 °C | [3][4][6] |
| Boiling Point | 359.5 ± 22.0 °C (Predicted) | [3][6] |
| Density | 1.518 ± 0.06 g/cm³ (Predicted) | [3][6] |
| pKa | 9.92 ± 0.15 (Predicted) | [3] |
| Appearance | White to off-white crystalline solid/powder | [1][3] |
| Solubility | Poorly soluble in water; Soluble in DMSO, Dichloromethane | [3] |
| Storage Temperature | 2-8 °C | [3][4][6] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of 4-(4-bromophenoxy)phenol are provided below. These protocols are based on established chemical principles for similar compounds.
Synthesis via Ullmann Condensation
The Ullmann condensation is a classical method for forming diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[1][2]
Reaction: 4-bromophenol + 1-bromo-4-iodobenzene → 4-(4-bromophenoxy)phenol
Materials:
-
4-bromophenol
-
1-bromo-4-iodobenzene (or other activated aryl halide)
-
Copper(I) iodide (CuI) or Copper powder
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)[2]
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent[7]
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for reflux
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 4-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of Copper(I) iodide (0.1 eq).
-
Solvent: Add anhydrous DMF as the solvent.
-
Reactant Addition: Add 1-bromo-4-iodobenzene (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (typically >100 °C) with vigorous stirring.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
Recrystallization is used to purify the crude solid product obtained from the synthesis. The goal is to select a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[8]
Materials:
-
Crude 4-(4-bromophenoxy)phenol
-
Ethanol and Deionized Water (or another suitable mixed-solvent system)[3]
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating.[3]
-
Hot Filtration (Optional): If insoluble impurities or colored residues are present, quickly filter the hot solution through a pre-heated funnel into a clean flask. Activated charcoal can be added before this step to remove colored impurities.[3]
-
Induce Crystallization: While the filtrate is hot, add deionized water dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution.[3]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature to encourage the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[3][8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Structural Characterization
The identity and purity of the synthesized compound are confirmed using various spectroscopic methods.
2.3.1. ¹H NMR Spectroscopy
-
Protocol: Dissolve a small sample (~5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[9] Transfer the solution to an NMR tube for analysis.
-
Expected Signals:
-
Aromatic Protons (Ar-H): Multiple signals are expected in the aromatic region (~6.8-7.5 ppm). The protons on the two phenyl rings will exhibit characteristic doublet or multiplet splitting patterns. Protons ortho and para to the electron-donating ether oxygen will be shielded (shifted upfield), while those adjacent to the electron-withdrawing bromine atom will be deshielded (shifted downfield).[10]
-
Phenolic Proton (-OH): A broad singlet is expected, typically between 4-7 ppm. Its position can be concentration-dependent. The peak can be confirmed by a "D₂O shake," where adding a drop of D₂O to the sample causes the -OH peak to disappear.[11]
-
2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol: Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Record the spectrum, typically from 4000 to 600 cm⁻¹.
-
Expected Absorptions:
-
O-H Stretch (Phenol): A strong, broad absorption band around 3200-3600 cm⁻¹.[11][12]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Characteristic peaks in the 1450-1600 cm⁻¹ region.[11]
-
C-O-C Stretch (Aryl Ether): A strong, characteristic absorption band around 1200-1280 cm⁻¹.[12]
-
C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.
-
2.3.3. Mass Spectrometry (MS)
-
Protocol: Introduce a small amount of the sample into the mass spectrometer, typically using Electron Ionization (EI).
-
Expected Fragmentation:
-
Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[13][14] This isotopic signature is a definitive confirmation of a monobrominated compound.
-
Visualization of Experimental Workflow
The logical flow from synthesis to final characterization is a critical aspect of chemical research. The following diagram illustrates this workflow for 4-(4-bromophenoxy)phenol.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. byjus.com [byjus.com]
- 6. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. agro.icm.edu.pl [agro.icm.edu.pl]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Caption: Ullmann condensation for the synthesis of 4-(4-bromophenoxy)phenol.